

An In-depth Technical Guide to the Discovery and Synthesis of GSK837149A

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Compound of Interest		
Compound Name:	GSK837149A	
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This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **GSK837149A**, a selective inhibitor of human fatty acid synthase (FASN). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Discovery

GSK837149A has been identified as a selective and reversible inhibitor of human fatty acid synthase (FASN), a key enzyme in the de novo biosynthesis of fatty acids.[1][2] The discovery of this compound was serendipitous, as it was initially isolated as a minor impurity from a sample that showed activity against FASN in a high-throughput screening campaign.[1][2] Subsequent structural elucidation by NMR and mass spectrometry confirmed its identity as 4,4'-(carbonyldiimino)bis(N-(4-methyl-2-pyrimidinyl)benzenesulfonamide), a symmetrical molecule featuring a bisulfonamide urea core.[1][2]

FASN is a large, multifunctional enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In many human cancers, the expression and activity of FASN are significantly upregulated to meet the high lipid demand of rapidly proliferating cells, making it an attractive target for anticancer drug development. **GSK837149A** specifically targets the β -ketoacyl reductase (KR) domain of FASN.[1][2]

Mechanism of Action

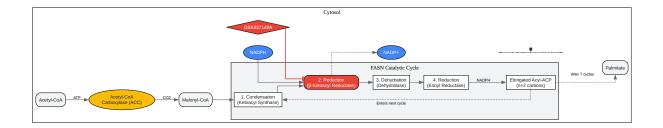


GSK837149A exerts its inhibitory effect by targeting the β -ketoacyl reductase (KR) activity of the fatty acid synthase complex.[1][2] The KR domain is responsible for the NADPH-dependent reduction of a β -ketoacyl-acyl carrier protein (ACP) intermediate to a β -hydroxyacyl-ACP, a critical step in the fatty acid elongation cycle.

Kinetic studies have revealed that **GSK837149A** is a reversible inhibitor of FASN.[1][2] It acts as a competitive inhibitor with respect to the cofactor NADPH and a non-competitive inhibitor with respect to the substrate acetoacetyl-CoA. The inhibition constant (Ki) for **GSK837149A** has been determined to be approximately 30 nM.[1][2]

Signaling Pathway

The following diagram illustrates the mammalian fatty acid synthesis pathway and the point of inhibition by **GSK837149A**.



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Figure 1. Fatty Acid Synthesis Pathway and Inhibition by GSK837149A.



Quantitative Data

The following table summarizes the key quantitative data for GSK837149A.

Parameter	Value	Reference
Target	Human Fatty Acid Synthase (FASN), β-Ketoacyl Reductase (KR) domain	[1][2]
Inhibition Constant (Ki)	~30 nM	[1][2]
IC50	15.8 nM	
Mode of Inhibition	Reversible	[1][2]
Mechanism vs. NADPH	Competitive	
Mechanism vs. Acetoacetyl- CoA	Non-competitive	
Chemical Formula	C23H22N8O5S2	_
Molecular Weight	554.6 g/mol	_
CAS Number	13616-29-0	

Experimental Protocols Synthesis of GSK837149A

While the primary publication by Vázquez et al. does not provide a detailed step-by-step synthesis, a plausible synthetic route for 4,4'-(carbonyldiimino)bis(N-(4-methyl-2-pyrimidinyl)benzenesulfonamide) (**GSK837149A**) can be proposed based on established methods for the synthesis of sulfonylureas. The key step involves the reaction of a sulfonamide with an isocyanate or a carbamate equivalent.

Representative Synthesis Protocol:

Step 1: Synthesis of 4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide



This starting material can be synthesized by the reaction of 4-acetamidobenzenesulfonyl chloride with 2-amino-4-methylpyrimidine, followed by hydrolysis of the acetamido group.

Step 2: Formation of the Urea Linkage

The urea linkage can be formed by reacting two equivalents of the sulfonamide with a carbonylating agent such as phosgene, triphosgene, or a carbamate. A representative procedure using triphosgene is described below.

Materials:

- 4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide
- Triphosgene (bis(trichloromethyl) carbonate)
- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA) or another suitable base
- Argon or Nitrogen atmosphere

Procedure:

- To a solution of 4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide (2.0 equivalents) in anhydrous DCM under an inert atmosphere, add triethylamine (2.2 equivalents).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of triphosgene (1.0 equivalent) in anhydrous DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.



- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to afford GSK837149A.
- Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Inhibition Assay for FASN β-Ketoacyl Reductase Activity

The inhibitory activity of **GSK837149A** on the β -ketoacyl reductase (KR) domain of human FASN can be determined using a spectrophotometric assay that monitors the consumption of NADPH.

Materials:

- Purified human fatty acid synthase (FASN)
- GSK837149A dissolved in DMSO
- Acetoacetyl-CoA (substrate)
- NADPH (cofactor)
- Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol (DTT)
- 96-well UV-transparent microplates
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

 Prepare a stock solution of GSK837149A in DMSO and create a dilution series to test a range of inhibitor concentrations.



- In a 96-well microplate, add the following to each well:
 - Assay Buffer
 - A solution of **GSK837149A** at the desired final concentration (or DMSO for the control).
 - A solution of human FASN to a final concentration of 10-20 nM.
- Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding a solution of acetoacetyl-CoA (final concentration 50 μM) and NADPH (final concentration 100 μM).
- Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
- Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve for each inhibitor concentration.
- Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
- To determine the Ki and the mechanism of inhibition, the assay should be repeated with varying concentrations of both the inhibitor and one of the substrates (NADPH or acetoacetyl-CoA) while keeping the other substrate at a fixed, saturating concentration. The data can then be analyzed using Lineweaver-Burk or Dixon plots.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and evaluation of **GSK837149A**.





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